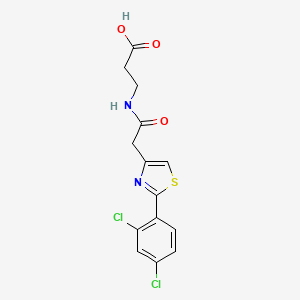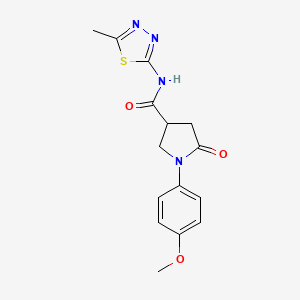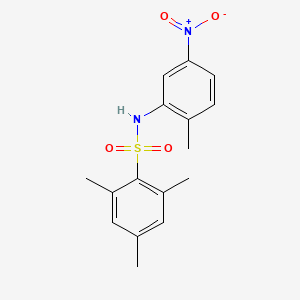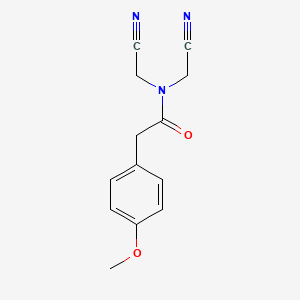![molecular formula C19H21NO3 B14938487 4-[(4-Butylphenyl)carbamoyl]phenyl acetate](/img/structure/B14938487.png)
4-[(4-Butylphenyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Butylphenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C19H21NO3 It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a carbamoyl group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Butylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-butylaniline with phenyl chloroformate to form the intermediate 4-[(4-Butylphenyl)carbamoyl]phenol. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. This method also enhances the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Butylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Esters or amides.
Scientific Research Applications
4-[(4-Butylphenyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Butylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug design.
Comparison with Similar Compounds
- 4-[(4-Methylphenyl)carbamoyl]phenyl acetate
- 4-[(4-Ethylphenyl)carbamoyl]phenyl acetate
- 4-[(4-Propylphenyl)carbamoyl]phenyl acetate
Comparison: 4-[(4-Butylphenyl)carbamoyl]phenyl acetate is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different biological activities and industrial applications due to its larger alkyl chain.
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[4-[(4-butylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C19H21NO3/c1-3-4-5-15-6-10-17(11-7-15)20-19(22)16-8-12-18(13-9-16)23-14(2)21/h6-13H,3-5H2,1-2H3,(H,20,22) |
InChI Key |
NSHMBUIZGKYJGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B14938405.png)

![N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-(propan-2-yl)ethanediamide](/img/structure/B14938417.png)
![4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B14938419.png)
![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B14938427.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-L-isoleucine](/img/structure/B14938432.png)

![Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14938439.png)

![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide](/img/structure/B14938447.png)
![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B14938454.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B14938469.png)


